Adenanthin

Descripción

Natural Origin and Classification

Adenanthin is a natural product isolated from the leaves of the plant Isodon adenanthus chemfaces.come-century.usmdpi.comnih.gov. This plant is also known by its synonym, Rabdosia adenantha chemfaces.comresearchgate.netmdpi.comresearchgate.net. The compound has been extracted from the dried aerial parts of Isodon adenantha mdpi.com.

Chemically, this compound is classified as a natural ent-kaurane diterpenoid chemfaces.come-century.usmdpi.comnih.govresearchgate.netmdpi.comnaturalproducts.netsemanticscholar.org. Diterpenoids represent a large and structurally diverse class of secondary metabolites, characterized by their 20-carbon skeletal framework e-century.usmdpi.comsemanticscholar.org. These compounds are derived from isoprene (B109036) units and constitute one of the main groups of natural compounds with over 50,000 known molecules mdpi.comsemanticscholar.org.

Isolation from Isodon adenanthus (or Rabdosia adenantha)

Significance in Natural Product Research and Drug Discovery

The genus Isodon, from which this compound is isolated, has a long and established history of use in traditional Chinese medicine (TCM) e-century.usajol.infopakbs.orgresearchgate.netnih.govscispace.com. Various Isodon species, including Isodon adenanthus, have been traditionally employed to treat a wide array of conditions. These traditional applications include the treatment of acute hepatitis, trauma, dysentery, enteritis, bacterial infections, and inflammation ajol.info. They are also recognized for their hepatoprotective effects and for addressing ailments such as sore throats, malaria, jaundice, pneumonia, gastrointestinal disorders, and cholecystitis ajol.info. The use of these plants in TCM highlights a historical recognition of their therapeutic properties, paving the way for modern pharmacological investigations into their active components like this compound e-century.usajol.info.

Modern research has unveiled a broad spectrum of emerging therapeutic potentials for this compound, positioning it as a significant compound in drug discovery.

Anticancer and Antitumor Activities: this compound has demonstrated potent anticancer properties. It has been reported to induce the differentiation of acute promyelocytic leukemia (APL) cells by specifically targeting peroxiredoxins (Prx) I and II, inhibiting their peroxidase activities chemfaces.comresearchgate.netresearchgate.net. Furthermore, this compound exhibits cytotoxic effects on hepatocellular carcinoma (HCC) cells, leading to their demise chemfaces.com. In studies involving human non-small-cell lung cancer (NSCLC) cells, this compound induces G2/M cell cycle arrest and apoptosis, and has been shown to reduce xenograft tumor growth in mouse models e-century.us.

Anti-inflammatory and Antioxidant Effects: The compound possesses anti-inflammatory activities ontosight.aichemfaces.come-century.us. It also exhibits antioxidant properties, with research indicating its ability to inhibit thiol-dependent antioxidant enzymes ontosight.aidcchemicals.com.

Antimicrobial Properties: this compound has shown bacteriostatic activity chemfaces.com. It can interfere with bacterial growth and has the capacity to potentiate the effects of certain antibiotics, suggesting its potential in combating infections, particularly those caused by multi-resistant bacterial strains acs.org.

Immunomodulatory Effects: this compound has been observed to impair the effector functions of human natural killer cells, which are crucial components of the immune system dcchemicals.com. Moreover, it demonstrates potent immunomodulatory activity, potentially through its inhibitory action on the NF-κB signaling pathway, which may be beneficial for the treatment of multiple sclerosis and other autoimmune disorders chemfaces.com.

Anti-obesity and Anti-adipogenic Effects: Recent studies have explored this compound's role in metabolic health. It has been shown to inhibit adipogenesis (the formation of fat cells) in cellular models and to significantly reduce body weight gain and adipose tissue mass in mice fed a high-fat diet, indicating its potential as an agent for the prevention of obesity mdpi.comnih.govmdpi.comsemanticscholar.org.

These detailed research findings underscore this compound's multifaceted pharmacological profile, making it a compelling subject for continued investigation in natural product research and drug development.

Structure

3D Structure

Propiedades

IUPAC Name |

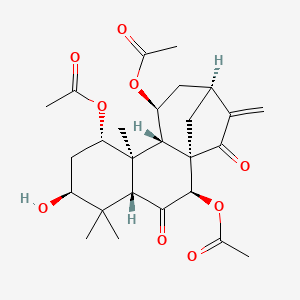

[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O9/c1-11-15-8-16(33-12(2)27)20-25(7)18(34-13(3)28)9-17(30)24(5,6)21(25)19(31)23(35-14(4)29)26(20,10-15)22(11)32/h15-18,20-21,23,30H,1,8-10H2,2-7H3/t15-,16+,17+,18+,20+,21-,23+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVYSFSBBFDGRG-FYHXSELJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H](C([C@H]4C(=O)[C@@H]3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Pharmacological Effects

Anti-Cancer Activity

Adenanthin exhibits significant anti-cancer activity across different cancer types, primarily by impacting cell proliferation and viability and inducing programmed cell death.

Impact on Cell Proliferation and Viability

This compound has demonstrated the ability to inhibit the proliferation and affect the viability of several cancer cell lines, while showing minimal cytotoxicity to healthy cells.

This compound has been shown to effectively inhibit the proliferation of human non-small-cell lung cancer (NSCLC) cells, including A549 and H460 cell lines. Studies indicate that NSCLC cells are particularly sensitive to the effects of this compound, which blocks their proliferation by arresting cell cycle progression in the G2/M phase. Furthermore, this compound has been observed to attenuate tumor growth in mouse xenograft models, demonstrating its potential in an in vivo setting e-century.us. Notably, this compound confers minimal cytotoxic damage to healthy cells, suggesting a selective anti-cancer effect e-century.us.

This compound effectively inhibits the proliferation of pancreatic cancer cells, such as the Aspc-1 cell line, and induces apoptosis nih.govamegroups.orgnih.gov. Investigations using Cell Counting Kit-8 (CCK-8) and colony forming assays have confirmed its inhibitory effect on Aspc-1 cell activity nih.govnih.gov. This compound significantly blocks Aspc-1 cells in both the S phase and G2/M phase of the cell cycle nih.govnih.gov. For instance, treatment with 1 µM this compound for 48 hours reduced the colony formation rate of Aspc-1 cells to as low as 1% nih.gov.

The impact of this compound on the cell cycle distribution of Aspc-1 pancreatic cancer cells is detailed in the table below:

| Treatment Group (48 hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| DMSO (Control) | 60.21 | 16.1 | 17.38 |

| 0.5 µM this compound | 2.49 | 14.72 | 74.92 |

| 1 µM this compound | 1.86 | 57.12 | 32.67 |

| Data adapted from nih.gov. |

This compound demonstrates significant cytotoxic effects on hepatocellular carcinoma (HCC) cells, including SMMC-7721, Bel-7402, and HepG2 cell lines nih.govnih.gov. It has been shown to kill these malignant liver cells more effectively than human immortal hepatic cell lines (QSG-7701 and HL-7702) nih.gov. This cytotoxic activity is mediated, in part, by the inhibition of peroxiredoxin (Prx) I/II activity, which leads to an increase in intracellular reactive oxygen species (ROS) levels nih.govnih.govresearchgate.net.

The half-maximal inhibitory concentration (IC50) values for this compound in various HCC cell lines and immortal hepatic cell lines are presented below:

| Cell Line | IC50 (µM) at 24 hours nih.gov | IC50 (µM) at 48 hours nih.gov |

| HepG2 | 4.97 | 2.31 |

| Bel-7402 | 8.45 | 6.67 |

| SMMC-7721 | 10.75 | 8.13 |

| QSG-7701 | 27.34 | 19.58 |

| HL-7702 | 27.33 | 20.41 |

| Data adapted from nih.gov. |

Suppression of Pancreatic Cancer Cell Proliferation

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting proliferation, this compound actively induces programmed cell death, or apoptosis, and modulates cell cycle progression in cancer cells.

This compound induces apoptosis in various cancer cell types through a caspase-dependent pathway. In NSCLC cells (A549 and H460), this compound triggers caspase-3-dependent apoptosis, with a dose-dependent decrease in cleaved caspase-3 observed following treatment e-century.us. TUNEL assays have further confirmed the induction of apoptosis in mouse tumor tissues treated with this compound e-century.us. The involvement of caspases in this process is highlighted by the ability of a pan-caspase inhibitor, Z-VAD-FMK, to block caspase activity in NSCLC cells prior to this compound treatment e-century.us.

In pancreatic cancer cells (Aspc-1), this compound treatment for 48 hours significantly induces apoptosis nih.govnih.gov. This is evidenced by an increase in the expression of pro-apoptotic proteins, such as caspase 9 and Bax, and a decrease in the anti-apoptotic protein Bcl-2 nih.gov. Flow cytometry analysis revealed a significant increase in early apoptotic cell rates in Aspc-1 cells: 6.36% (DMSO control), 17.24% (0.5 µM this compound), and 26.43% (1 µM this compound) after 48 hours of treatment nih.gov.

In hepatocellular carcinoma cells, this compound's ability to induce cell death is linked to its targeting and inhibition of the peroxidase activities of peroxiredoxin I and II, leading to increased reactive oxygen species (ROS) production nih.gov. This ROS accumulation contributes to the activation of signaling molecules involved in cell death, including the Bax/Bcl2 family nih.gov.

G2/M Phase Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, thereby inhibiting their proliferation. In pancreatic cancer cells (Aspc-1), this compound significantly blocked cell cycle progression in both the S and G2/M phases wikipedia.orgkent.ac.ukwikipedia.org. Studies revealed that treatment with this compound for 48 hours altered the distribution of cell cycle phases in Aspc-1 cells. For instance, the percentage of cells in the G2/M phase increased from 17.38% in the control (DMSO) group to 74.92% after treatment with 0.5 µM this compound, and to 32.67% with 1 µM this compound wikipedia.org.

This G2/M phase arrest is mechanistically linked to changes in key cell cycle regulatory proteins. This compound treatment led to a decrease in the expression of cyclin B1 and cdc (B1242921) 25A, while increasing the expression of P21 wikipedia.org. These proteins play crucial roles in regulating the G2/M transition of the cell cycle wikipedia.orgfishersci.co.uk. Furthermore, the induction of G2/M arrest by this compound is associated with a significant increase in intracellular hydrogen peroxide (H2O2) and reactive oxygen species (ROS) levels, which contribute to the inhibition of tumor cell growth wikipedia.orgkent.ac.uk. Beyond pancreatic cancer, this compound has also been demonstrated to induce G2/M phase arrest in human non-small cell lung cancer (NSCLC) cells, including A549 and H460 cell lines fishersci.co.uk.

Table 1: Effect of this compound on Cell Cycle Phase Distribution in Aspc-1 Pancreatic Cancer Cells (48 hours) wikipedia.org

| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| DMSO (Control) | 60.21 | 16.10 | 17.38 |

| This compound (0.5 µM) | 2.49 | 14.72 | 74.92 |

| This compound (1 µM) | 1.86 | 57.12 | 32.67 |

G0/G1 Cell Cycle Arrest in Adipogenesis

Beyond its anti-tumor effects, this compound exhibits anti-adipogenic properties by influencing cell cycle progression during adipocyte differentiation. It has been shown to inhibit adipogenesis in 3T3-L1 preadipocytes and mouse embryonic fibroblasts guidetopharmacology.orgciteab.comfishersci.at. A key mechanism underlying this effect is the induction of G0/G1 cell cycle arrest, which delays mitotic clonal expansion (MCE), a prerequisite for terminal adipocyte differentiation guidetopharmacology.orgciteab.comnih.gov.

This compound achieves this G0/G1 arrest by inhibiting the RB-E2F1 signaling pathway and reducing CCAAT/enhancer-binding protein beta (C/EBPβ) signaling during MCE guidetopharmacology.orgciteab.com. Specifically, this compound treatment led to decreased protein levels of phosphorylated retinoblastoma protein (RB), E2F1, Cyclin B1, and Cyclin-dependent kinase 1 (Cdk1), while modestly increasing the levels of cell cycle inhibitors P21 and P18 guidetopharmacology.org. The increase in intracellular ROS production is also implicated in this compound-mediated G0/G1 cell cycle arrest during adipogenesis guidetopharmacology.org.

Table 2: Effect of this compound on G0/G1 Phase in 3T3-L1 Preadipocytes during Adipogenesis Induction guidetopharmacology.org

| Treatment (this compound + MDI) | 12 hours G0/G1 (%) | 16 hours G0/G1 (%) | 24 hours G0/G1 (%) | 36 hours G0/G1 (%) |

| 2 µM | 75.89 | 73.92 | 56.98 | 48.82 |

| 4 µM | 73.49 | 71.81 | 71.48 | 61.51 |

Modulation of Cell Differentiation

This compound plays a significant role in modulating cellular differentiation, particularly in leukemic cells. It has been reported to induce differentiation in acute promyelocytic leukemia (APL) cells nih.govfishersci.cawikipedia.orgmpg.delipidmaps.org and to promote monocytic differentiation in other leukemic cell types .

Induction of Acute Promyelocytic Leukemia (APL) Cell Differentiation

This compound, a diterpenoid derived from Rabdosia adenantha, induces differentiation in APL cells by directly targeting and inhibiting the peroxidase activities of peroxiredoxin I (Prx I) and peroxiredoxin II (Prx II) fishersci.campg.delipidmaps.org. This inhibition leads to an elevation of cellular H2O2 levels, which in turn activates extracellular signal-regulated kinases and enhances the transcription of CCAAT/enhancer-binding protein beta (C/EBPβ) fishersci.campg.delipidmaps.org. The increased C/EBPβ expression is a crucial factor contributing to this compound-induced differentiation fishersci.campg.de.

The differentiation-inducing effect of this compound extends to both all-trans-retinoic acid (ATRA)-sensitive and ATRA-resistant APL mouse models, demonstrating its potential to repress tumor growth and prolong survival in these models fishersci.cawikipedia.orgmpg.delipidmaps.org. The essential role of increased H2O2 in this process was highlighted by experiments where N-acetyl-l-cysteine (NAC), a reactive oxygen species (ROS) scavenger, completely abrogated this compound-induced growth arrest and differentiation of NB4 cells nih.gov.

Induction of Monocytic Differentiation in Leukemic Cells

This compound has been shown to enhance the differentiation of leukemic cells into monocytic lineages. It markedly potentiates 1,25-dihydroxyvitamin D3 (VD3)-induced cell differentiation in leukemia NB4 cells. This enhancement is evidenced by an increased percentage of CD11b- and CD14-positive cells, the appearance of mature monocyte morphology, and an increased phagocytic ability .

The combinatorial effects of this compound and VD3 are associated with the ROS-C/EBPβ axis . This compound treatment alone increases ROS levels in NB4 cells, and co-treatment with VD3 further elevates these levels . The differentiation-enhancing effects of this compound and VD3 were abrogated by NAC, and knockdown of C/EBPβ also inhibited these combinatorial effects, underscoring the critical involvement of ROS and C/EBPβ in this process . Furthermore, this compound, in combination with VD3, was effective in enhancing monocyte differentiation in other non-APL leukemic cell lines, such as U937 and HL-60, as well as primary APL cells . This compound can induce monocytic differentiation in both ATRA-sensitive and -resistant leukemic cells via the MEK/ERK2/C/EBPβ pathway.

In Vivo Anti-Tumor Efficacy

This compound exhibits significant anti-tumor activities in vivo, demonstrating its ability to repress tumor growth in various preclinical models wikipedia.orgkent.ac.ukfishersci.co.ukfishersci.campg.delipidmaps.org.

Attenuation of Xenograft Tumor Growth in Mouse Models

Studies utilizing xenograft mouse models have consistently shown that this compound can attenuate tumor growth. In pancreatic cancer xenograft models, high-dose this compound (30 mg/kg/day) effectively controlled tumor growth, with results consistent with in vitro findings wikipedia.orgkent.ac.uk. Similarly, in non-small cell lung cancer (NSCLC) xenograft models, this compound (at doses of 20 mg/kg and 40 mg/kg) suppressed the in vivo growth of tumors with minimal toxicity, leading to prolonged survival in the treated mice fishersci.co.uk.

Moreover, in acute promyelocytic leukemia (APL) mouse models, this compound has been demonstrated to repress tumor growth and prolong the survival of mice, including those with both ATRA-sensitive and ATRA-resistant forms of the disease fishersci.cawikipedia.orgmpg.delipidmaps.org. This compound has also been shown to impair the growth of breast cancer cells in xenotransplantation models by targeting peroxiredoxin 1 (PRDX1).

Anti-Inflammatory and Immunomodulatory Effects

Regulation of T Cell Subsets (Th1, Th17, Regulatory T cells)

Impact on Natural Killer (NK) Cell Function

This compound has been identified as a compound that impairs the effector functions of human natural killer (NK) cells, primarily by inducing a dysfunction within the peroxiredoxin (PRDX)-related antioxidant chain in these crucial immune cells. nih.govnih.govdntb.gov.ua

Impairment of Effector Functions

Studies have demonstrated that this compound leads to profound alterations in both spontaneous and antibody-dependent NK cell cytotoxicity against cancer cells. nih.govnih.govdntb.gov.ua A key mechanism of this impairment involves the inhibition of NK cell degranulation. nih.govnih.govdntb.gov.uaresearchgate.net

In experimental models, pre-treatment with this compound significantly suppressed the cytotoxic capabilities of NK cells. For instance, in a pre-incubation model, treating NK cells with this compound reduced their cytotoxicity against NK-sensitive K562 target cells to 8.35%, compared to 54.48% for untreated NK cells (P ≤ 0.01). nih.govresearchgate.net Consistent with reduced cytotoxicity, degranulation against K562 cells was also significantly diminished after pre-treating NK cells with this compound. researchgate.net In a co-incubation model, this compound potently inhibited NK cell degranulation in spontaneous NK cell cytotoxicity assays. nih.gov

Table 1: Impact of this compound Pre-treatment on NK Cell Cytotoxicity

| Effector Cells | Target Cells | Cytotoxicity (%) | P-value |

| Untreated NK cells | K562 | 54.48 | ≤ 0.01 |

| This compound-treated NK cells | K562 | 8.35 | ≤ 0.01 |

Alteration of NK Cell Immunophenotype

This compound has been shown to affect the immunophenotype of NK cells, leading to a decreased expression of several NK cell activating receptors and activation markers. nih.gov A 24-hour incubation with this compound resulted in significant changes in the expression of most surface molecules on NK cells, with the most distinct effects observed on CD25, CD69, and NKG2D expression. nih.gov Typically, the activation of NK cells is associated with the up-regulation of surface markers such as CD25 and CD69. nih.gov

Impairment of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

This compound profoundly alters antibody-dependent NK cell cytotoxicity (ADCC) against cancer cells. nih.govnih.govdntb.gov.ua ADCC is a critical cytotoxic mechanism primarily mediated by NK cells in humans, involving the recognition and binding of IgG antibodies on target cells via the NK cell's CD16 receptor, which subsequently triggers the release of cytotoxic factors. frontiersin.orgwikipedia.org

This compound has been shown to impair ADCC in both pre-incubation and co-incubation experimental models. nih.gov Specifically, pre-treatment with this compound significantly impaired rituximab-dependent cell-mediated (R-ADCC) NK cell cytotoxicity and degranulation. nih.govresearchgate.net NK cells play a vital role in the anti-tumor activity mediated by therapeutic monoclonal antibodies, such as rituximab, which targets the CD20 surface antigen. nih.gov

Anti-Obesity Effects

This compound, recognized as a natural ent-kaurane diterpenoid, has been investigated for its potential as an agent in the prevention of obesity. researchgate.netnih.govmdpi.com

Inhibition of Adipogenesis

Research indicates that this compound effectively inhibits adipogenesis, the process of fat cell formation, in both 3T3-L1 preadipocytes and mouse embryonic fibroblasts (MEFs). researchgate.netnih.govmdpi.comresearchgate.net The anti-adipogenic effect of this compound is mediated through a multi-faceted mechanism:

It delays mitotic clonal expansion (MCE) by inducing G0/G1 cell cycle arrest, which is achieved through the inhibition of the RB-E2F1 signaling pathway. nih.govmdpi.com

It reduces C/EBPβ signaling by inhibiting both the expression and activity of C/EBPβ during MCE. nih.govmdpi.com

These actions collectively contribute to the suppression of adipogenesis by inhibiting the early stages of adipocyte differentiation. nih.govresearchgate.net this compound's anti-adipogenic effect is also linked to an increase in intracellular reactive oxygen species (ROS) levels during MCE. nih.govmdpi.com Furthermore, this compound has been observed to decrease the protein levels of key adipogenic markers, such as PPARγ and FABP4, in 3T3-L1 adipocytes and MEFs. researchgate.net

Table 2: Impact of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

| Treatment Duration (Days) | Decrease in Lipid Accumulation (%) |

| 0 to 3 | ~42 |

| 0 to 5 | ~36 |

| 0 to 7 | ~40 |

Reduction of Adipose Tissue Mass in Obesity Models

In in vivo studies, this compound has demonstrated significant efficacy in reducing the growing body weight and adipose tissue mass in mouse models of high-fat diet (HFD)-induced obesity. researchgate.netnih.govmdpi.com This reduction in body weight in HFD-fed mice treated with this compound was accompanied by a decrease in epididymal fat tissue weight. nih.gov These findings highlight the beneficial effects of this compound as a potential therapeutic agent for the prevention of obesity. nih.govmdpi.com

Molecular Mechanisms of Action and Cellular Pathways

Modulation of Redox Homeostasis

Adenanthin significantly dysregulates redox homeostasis within cells, leading to an increase in oxidative stress nih.govnih.govchemfaces.commdpi.com. This effect is largely attributed to its direct and indirect interactions with major thiol-dependent antioxidant systems, including peroxiredoxins, the thioredoxin system, and glutathione (B108866) pathways nih.govnih.govresearchgate.netresearchgate.netnih.gov.

Inhibition of Peroxiredoxin (Prx) I/II Activity

A central mechanism of this compound involves the inhibition of peroxiredoxin (Prx) I and Prx II, two crucial enzymes responsible for reducing peroxides in cells researchgate.netchemfaces.comresearchgate.netnih.govresearchgate.net. This inhibitory action has been confirmed across various cell types, including leukemic cells, hepatocellular carcinoma cells, and pancreatic cancer cells nih.govresearchgate.netchemfaces.comnih.govresearchgate.net.

This compound directly targets and covalently modifies peroxiredoxins. Specifically, it has been shown to form an adduct by undergoing Michael addition with Prx2 nih.govresearchgate.netresearchgate.net. Initial reports suggested a specific targeting of the resolving cysteine residues of Prx I and Prx II chemfaces.comresearchgate.netbohrium.com. However, further research indicates that this compound can derivatize both the peroxidatic and resolving cysteine residues of Prx2 nih.govresearchgate.netresearchgate.net. This covalent modification inhibits the peroxidase activities of these enzymes chemfaces.comresearchgate.net.

While this compound was initially proposed as a specific inhibitor of Prx I and Prx II, subsequent studies have challenged this specificity chemfaces.comnih.govresearchgate.netresearchgate.netmdpi.com. Research indicates that this compound is not a highly specific Prx inhibitor; rather, its reported effects are more likely to involve a broader, more general inhibition of thioredoxin and/or glutathione redox pathways chemfaces.comnih.govresearchgate.netresearchgate.netmdpi.com. It has been described as a mechanism-selective, rather than enzyme-specific, inhibitor of enzymes possessing readily accessible, nucleophilic cysteines chemfaces.com.

Covalent Targeting of Conserved Cysteine Residues

Accumulation of Reactive Oxygen Species (ROS) and Hydrogen Peroxide (H2O2)

A direct consequence of this compound's inhibition of Prx I/II activity is the significant accumulation of intracellular reactive oxygen species (ROS) and hydrogen peroxide (H2O2) nih.govnih.govmdpi.comresearchgate.netresearchgate.netchemfaces.comresearchgate.netnih.govresearchgate.netnih.gov. This increase in H2O2 and ROS levels is a key mediator of this compound's cellular effects, including its ability to induce apoptosis and cell cycle arrest in cancer cells nih.govnih.gov. For instance, incubation of primary natural killer (NK) cells with 4 µM this compound for 4 hours resulted in a significant increase in intracellular ROS, indicating exaggerated oxidative stress nih.gov. Studies have shown that 2 µM this compound can increase intracellular ROS production by approximately 37% after 6 hours, while 4 µM this compound can increase it by 108% after 6 hours in 3T3-L1 cells mdpi.com.

Table 1: Influence of this compound Concentration and Time on Intracellular ROS Production

| This compound Concentration | Incubation Time | Relative ROS Production Increase | Citation |

| 2 µM | 6 hours | ~37% | mdpi.com |

| 2 µM | 16 hours | ~10% | mdpi.com |

| 2 µM | 24 hours | ~23% | mdpi.com |

| 4 µM | 6 hours | ~108% | mdpi.com |

| 4 µM | 16 hours | ~54% | mdpi.com |

| 4 µM | 24 hours | ~45% | mdpi.com |

Interaction with Thioredoxin (TXN) and Thioredoxin Reductase (TXNRD) Systems

This compound significantly interacts with and inhibits components of the thioredoxin system, particularly thioredoxin reductase (TXNRD) nih.govnih.govresearchgate.netresearchgate.netnih.govchemfaces.commdpi.comresearchgate.netsci-hub.senih.gov. The thioredoxin system, comprising NADPH, thioredoxin reductase, and thioredoxin (TXN), is crucial for maintaining cellular redox balance by reducing protein disulfides mdpi.com. This compound has been observed to rapidly inhibit purified thioredoxin reductase, with a half-time of 5 minutes at 2 µM concentration nih.govresearchgate.netresearchgate.net. This inhibition of TXNRD is more sensitive than its effects on glutathione (GSH) levels in cells, and the loss of TXNRD activity precedes the accumulation of oxidized peroxiredoxins nih.govresearchgate.netresearchgate.net. This suggests that the inhibition of Prx reduction by this compound is partly due to its impact on the thioredoxin system, which is responsible for recycling oxidized Prxs nih.govresearchgate.netresearchgate.net.

Table 2: this compound's Impact on Thioredoxin Reductase and Glutathione

| Target | This compound Concentration | Half-Time of Reaction/Effect | Sensitivity | Citation |

| TXNRD | 2 µM | 5 minutes | Highly sensitive | nih.govresearchgate.netresearchgate.net |

| GSH | 50 µM | 10 minutes (for adduct formation) | Less sensitive | nih.govresearchgate.netresearchgate.net |

Influence on Glutathione Redox Pathways

Beyond its effects on peroxiredoxins and the thioredoxin system, this compound also influences glutathione (GSH) redox pathways nih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov. This compound causes a time- and concentration-dependent loss of GSH nih.govresearchgate.netresearchgate.netresearchgate.net. Glutathione can form an adduct with this compound, reacting with a second-order rate constant of 25 ± 5 M⁻¹s⁻¹ nih.govresearchgate.netresearchgate.net. While this compound can derivatize the peroxidatic and resolving cysteine residues of Prx2, the reaction with GSH is also significant nih.govresearchgate.netresearchgate.net. The observed accumulation of Prx dimers in cells treated with this compound is analogous to situations where thioredoxin reductase and other reductive mechanisms are impaired, further implying that this compound disrupts the regeneration of reduced Prxs, partly through its impact on the glutathione system researchgate.net. This broader interaction with thiol-dependent antioxidant enzymes underscores this compound's role as a compound that generally inhibits redox pathways rather than being a highly specific inhibitor of a single enzyme chemfaces.comnih.govresearchgate.netresearchgate.netnih.gov.

Effect on Protein Disulfide Isomerase (PDI)

This compound has been identified as an inhibitor of Protein Disulfide Isomerase (PDI). Research indicates that this compound can inhibit the activity of PDI in vitro, as demonstrated through the insulin (B600854) reduction assay. chemfaces.comnih.gov PDI is a multifunctional protein characterized by the presence of thioredoxin folds, which contain readily accessible, nucleophilic cysteines. chemfaces.comnih.govresearchgate.net this compound's mechanism involves targeting such proteins that possess these characteristic structural motifs. chemfaces.comnih.gov PDI plays a crucial role in the proper folding of nascent proteins by catalyzing the formation, breakage, and isomerization of disulfide bonds within the endoplasmic reticulum. mdpi.comnih.gov The upregulation of PDI has been correlated with cancer metastasis and invasion in various cancer types, highlighting its significance as a potential drug target. mdpi.comnih.gov The inhibitory action of this compound on PDI contributes to its observed cytotoxic effects. chemfaces.comnih.gov

Table 1: Effect of this compound on Protein Disulfide Isomerase (PDI) Activity

| Target Protein | Effect of this compound | Assay/Mechanism | Reference |

| PDI | Inhibition | Insulin reduction assay, targeting nucleophilic cysteines in thioredoxin folds | chemfaces.comnih.gov |

Regulation of Key Signaling Pathways

This compound's biological activities are mediated through its ability to modulate several pivotal intracellular signaling pathways, including those involved in inflammation, cell proliferation, and cell cycle regulation.

Nuclear Factor Kappa B (NF-κB) Signaling Pathway

This compound functions as an inhibitor of the Nuclear Factor Kappa B (NF-κB) signaling pathway. chemfaces.comresearchgate.netnih.govmdpi.comresearchgate.netaai.org Aberrant activation of NF-κB is a well-established factor in the pathogenesis of various diseases, including cancer and autoimmune and inflammatory disorders. researchgate.netfrontiersin.orgresearchgate.net The immunomodulatory effects of this compound, such as those observed in experimental autoimmune encephalomyelitis (EAE), are directly correlated with its inhibitory action on the NF-κB signaling pathway. chemfaces.comresearchgate.netnih.govresearchgate.netaai.org

Covalent Targeting of p65 Subunit

A specific mechanism by which this compound inhibits NF-κB signaling involves its covalent modification of the p65 (RelA) subunit. nih.gov Studies have demonstrated that this compound covalently targets the Cys38 residue of the p65 subunit. nih.gov This covalent binding subsequently interferes with the ability of p65 to bind to DNA, thereby effectively inhibiting the downstream activation of the NF-κB signaling pathway. nih.gov This direct interaction with the p65 subunit is a key contributor to this compound's anti-inflammatory properties. nih.govdntb.gov.ua

Table 2: this compound's Impact on NF-κB Signaling

| Pathway Component | Effect of this compound | Mechanism | Reference |

| NF-κB pathway | Inhibition | General inhibition, immunomodulatory effects | chemfaces.comresearchgate.netnih.govmdpi.comresearchgate.netaai.org |

| p65 subunit | Covalent modification | Covalently targets Cys38 residue, affecting DNA binding | nih.govdntb.gov.ua |

Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound has been observed to influence Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, it leads to the activation of Extracellular Signal-Regulated Kinases (ERK). chemfaces.comchemfaces.combanrepcultural.org ERK is a crucial component of the MAPK family, and its dysregulation is implicated in the progression of various cancers. plos.orgresearchgate.net

Activation of Extracellular Signal-Regulated Kinases (ERK)

The activation of ERK by this compound is a consequence of its primary interaction with peroxiredoxins (Prx). chemfaces.combanrepcultural.orgresearchgate.net this compound directly targets and covalently modifies the conserved resolving cysteines of Prx I and Prx II. chemfaces.combanrepcultural.orgresearchgate.net This inhibition of the peroxidase activities of Prx I and II results in an elevation of intracellular hydrogen peroxide (H2O2) levels. chemfaces.combanrepcultural.orgresearchgate.net The increased cellular H2O2 then acts as a signaling molecule, leading to the activation of Extracellular Signal-Regulated Kinases (ERK). chemfaces.combanrepcultural.orgresearchgate.net This activation of ERK, alongside an increase in the transcription of CCAAT/enhancer-binding protein β (C/EBPβ), plays a role in this compound-induced differentiation of leukemic cells. chemfaces.combanrepcultural.orgresearchgate.net

Table 3: this compound's Influence on MAPK/ERK Pathway

| Pathway Component | Effect of this compound | Underlying Mechanism | Reference |

| ERK | Activation | Indirectly via elevated H2O2 levels | chemfaces.comchemfaces.combanrepcultural.org |

| Peroxiredoxin (Prx) I/II | Inhibition (covalent targeting) | Direct targeting of conserved resolving cysteines | chemfaces.combanrepcultural.orgresearchgate.net |

| H2O2 levels | Elevation | Consequence of Prx I/II inhibition | chemfaces.combanrepcultural.orgresearchgate.net |

Cell Cycle Regulatory Pathways

This compound significantly impacts cell cycle regulatory pathways, leading to cell cycle arrest in various cell types. e-century.usamegroups.orgnih.govnih.govnih.govresearchgate.net In non-small cell lung cancer (NSCLC) cells and pancreatic cancer cells, this compound has been shown to block cell cycle progression at the G2/M phase. e-century.usamegroups.orgnih.govnih.gov Furthermore, in pancreatic cancer cells, this compound can also induce a significant block in the S phase. amegroups.orgnih.govnih.govresearchgate.net In the context of adipogenesis, this compound induces a G0/G1 cell cycle arrest, primarily by inhibiting the RB-E2F1 signaling pathway. nih.gov This cell cycle arrest is frequently associated with an increase in intracellular reactive oxygen species (ROS) production, which is a downstream effect of peroxiredoxin inhibition by this compound. mdpi.comamegroups.orgnih.govnih.govnih.govresearchgate.net this compound's regulatory effects on the cell cycle involve modulating the expression of key cell cycle-related proteins, including cyclin B1, Cdc25C/Cdc25A, Cdk1, Cdk2, and P21. e-century.usamegroups.orgnih.govnih.gov

Table 4: this compound's Effects on Cell Cycle Phases

| Cell Type/Process | Cell Cycle Phase Arrest | Affected Proteins/Pathways | Reference |

| NSCLC cells | G2/M phase | Cdc25C, Cdk2, Cyclin B1 (downregulation) | e-century.us |

| Pancreatic cancer cells | S phase, G2/M phase | Cyclin B1, Cdc25A (decreased); P21 (increased) | amegroups.orgnih.govnih.govresearchgate.net |

| Adipogenesis | G0/G1 phase | RB-E2F1 signaling pathway (inhibition), Cyclin B1, Cdk1 (downregulation), P21, P18 (increased) | nih.gov |

Inhibition of RB-E2F1 Signaling Pathway

This compound has been shown to inhibit the retinoblastoma protein (RB)-E2F1 signaling pathway, leading to cell cycle arrest. This inhibition contributes to a delayed mitotic clonal expansion, particularly by inducing G0/G1 cell cycle arrest during the early stages of adipocyte differentiation nih.govmdpi.comresearchgate.net. Specifically, this compound treatment results in a marked decrease in the phosphorylation of RB and the expression of E2F1 mdpi.com. Furthermore, it downregulates upstream regulators of the RB-E2F1 pathway, including Cyclin B1 and Cyclin-dependent kinase 1 (Cdk1) nih.govmdpi.com. Concurrently, this compound modestly increases the protein levels of P21 and P18 during the initial 24 hours of the cell cycle nih.govmdpi.com. These effects on the RB-E2F1 pathway are largely attributed to this compound's ability to increase intracellular reactive oxygen species (ROS) levels nih.govmdpi.com.

Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs)

The modulation of cyclins and cyclin-dependent kinases (CDKs) is a key aspect of this compound's mechanism of action, particularly in inducing cell cycle arrest. This compound has been observed to downregulate the expression of Cyclin B1 and Cdk1 nih.govmdpi.com. Cyclin B1 and Cdk1 are crucial for driving the progression of cells through the S phase and into mitosis frontiersin.org. By decreasing their levels, this compound contributes to a G0/G1 cell cycle arrest nih.govmdpi.com. Conversely, this compound leads to an increase in the expression of P21, a cyclin-dependent kinase inhibitor (CKI) mdpi.comnih.gov. P21 is known to negatively regulate CDK activity, thereby inhibiting cell cycle progression frontiersin.org. This coordinated modulation of cyclins, CDKs, and CKIs underscores this compound's role in regulating cell proliferation.

Adipogenesis-Related Signaling

This compound demonstrates significant anti-adipogenic effects by influencing key signaling pathways involved in fat cell differentiation.

Regulation of CCAAT/enhancer-binding protein beta (C/EBPβ) Expression and Activity

This compound reduces CCAAT/enhancer-binding protein beta (C/EBPβ) signaling by inhibiting both its expression and activity during mitotic clonal expansion (MCE) nih.govmdpi.comkent.ac.uk. C/EBPβ is a crucial transcription factor involved in the early stages of adipogenesis mdpi.comspandidos-publications.com. Research indicates that this compound markedly reduces the expression and phosphorylation of C/EBPβ mdpi.com. This reduction in C/EBPβ transcriptional activity is linked to this compound's ability to increase intracellular ROS production mdpi.com. For instance, the combination of this compound with N-acetylcysteine (NAC), a ROS scavenger, was observed to recover the expression and phosphorylation of C/EBPβ, supporting the role of ROS in this regulatory mechanism mdpi.com. Furthermore, this compound treatment alone can increase C/EBPβ expression, and this effect is further enhanced when combined with other agents, such as 1,25-dihydroxyvitamin D3 (VD3) spandidos-publications.com.

Downregulation of PPARγ and FABP4

This compound significantly reduces the levels of key differentiation regulators, peroxisome proliferator-activated receptor gamma (PPARγ) and fatty acid binding protein 4 (FABP4) nih.govmdpi.comchemfaces.comresearchgate.net. PPARγ is considered a master regulator of adipogenesis, and FABP4 is a downstream target involved in lipid metabolism interstellarblends.combiorxiv.orgmdpi.com. Studies in 3T3-L1 cells and mouse embryonic fibroblasts (MEFs) showed that this compound treatments strikingly reduced the levels of these proteins nih.govresearchgate.net. The inhibitory effect of this compound on lipid accumulation in 3T3-L1 cells was dose-dependent, with significant reductions observed at micromolar concentrations nih.govmdpi.com.

Table 1: Effect of this compound on Lipid Content in 3T3-L1 Cells nih.govmdpi.com

| This compound Concentration (µM) | Decrease in Lipid Content (%) |

| 0.5 | 0 |

| 1 | 9.29 |

| 2 | 13.59 |

| 4 | 47.21 |

| 6 | 53.49 |

Similar to C/EBPβ, the protein levels of PPARγ and FABP4 were recovered when NAC was added, further supporting that the this compound-induced inhibition of adipogenesis is a result of increased intracellular ROS levels nih.govmdpi.com.

Other Interacting Pathways

Beyond its effects on cell cycle and adipogenesis, this compound also interacts with pathways related to programmed cell death.

Caspase-Dependent Apoptosis Pathways

This compound has been shown to induce caspase-dependent apoptosis in various cell types, including pancreatic cancer cells and non-small-cell lung cancer (NSCLC) cells nih.gove-century.us. This pro-apoptotic activity is often mediated through an increase in intracellular H2O2 and reactive oxygen species (ROS) levels nih.govresearchgate.net. In pancreatic cancer cells, this compound treatment leads to increased expression of pro-apoptotic proteins such as Bax and caspase 9, while also affecting Bcl-2 levels nih.gov. Furthermore, studies indicate increased cleavage of poly(ADP-ribose) polymerase (PARP) and pro-caspase-3, suggesting the activation of intrinsic apoptosis pathways e-century.usresearchgate.net. The induction of apoptosis by this compound is a dose-dependent process, with observed decreases in cleaved caspase-3 levels following treatment e-century.us.

Table 2: Key Apoptosis-Related Protein Changes Induced by this compound nih.gove-century.us

| Protein/Marker | Effect of this compound Treatment |

| H2O2/ROS levels | Increased |

| Bax | Increased expression |

| Bcl-2 | Increased expression |

| Caspase 9 | Increased expression |

| Cleaved PARP | Increased cleavage |

| Pro-caspase-3 | Increased cleavage |

These findings highlight this compound's capacity to trigger programmed cell death through mechanisms involving the caspase cascade.

Telomerase Inhibition through Prdx I

Telomerase, a ribonucleoprotein enzyme, is crucial for maintaining telomere length by adding repetitive nucleotide sequences to the ends of chromosomes. patsnap.compatsnap.com While telomerase activity is typically low or absent in normal somatic cells, its reactivation is a hallmark of most cancer cells, enabling their indefinite proliferation. patsnap.compatsnap.com Inhibiting telomerase leads to progressive telomere shortening, triggering a DNA damage response that culminates in cell cycle arrest, senescence, or apoptosis in cancer cells. patsnap.compatsnap.com

This compound has been implicated in the inhibition of telomerase, with studies suggesting this effect is mediated through its interaction with peroxiredoxin I (Prdx I). researchgate.net Peroxiredoxin 1 (PRDX1) plays a role in counteracting catastrophic telomeric cleavage events that are triggered by DNA repair activities following oxidative damage. nih.gov Furthermore, PRDX1 and MTH1 have been shown to cooperate in preventing reactive oxygen species (ROS)-mediated inhibition of telomerase. nih.gov By inhibiting PRDX1/2 antioxidant activity, this compound can lead to an increase in cellular hydrogen peroxide (H2O2) levels, which in turn can influence telomerase function indirectly. aacrjournals.orgresearchgate.net

Estrogen Receptor Alpha-Mediated Signaling in Breast Cancer

Oxidative stress is increasingly recognized for its involvement in the progression of estrogen receptor (ER)-positive breast cancer. aacrjournals.org Peroxiredoxin 1 (PRDX1) is a significant hydrogen peroxide scavenging enzyme in mammalian cells and has been identified as an independent biomarker for favorable prognosis in ER-positive breast cancer. aacrjournals.orgnih.gov PRDX1's antioxidant function is thought to prevent oxidative stress-mediated loss of estrogen receptor alpha (ERα), thereby contributing to the maintenance of an ER-positive phenotype in mammary tumors. nih.gov

This compound, as a peroxiredoxin 1/2 inhibitor, profoundly impacts ERα-mediated signaling in breast cancer cells. aacrjournals.orgnih.gov Treatment with this compound has been shown to strongly inhibit the metabolism of exogenous hydrogen peroxide by breast cancer cells. aacrjournals.org This inhibition is accompanied by a critical shift in PRDX1 from its H2O2-degrading dimeric form to enzymatically inactive monomers. aacrjournals.org Crucially, this phenomenon leads to a dramatic decrease in the presence of ERα protein within the cells. aacrjournals.org This suggests a mechanistic link where this compound, by inhibiting PRDX1/2 antioxidant activity, indirectly suppresses ERα expression, highlighting PRDX1's role in controlling the balance between estrogen receptor-driven and growth factor-driven signaling pathways in breast cancer. aacrjournals.orgnih.gov

Src/Akt-Driven Signaling

The Src/Akt signaling pathway is a pivotal cascade involved in various cellular processes, including cell proliferation, survival, protein synthesis, and angiogenesis, and its dysregulation is frequently observed in numerous cancers. plos.orgnih.gov Akt activation, which requires phosphorylation at specific residues (e.g., threonine 308 and serine 473), promotes cell survival by deactivating pro-apoptotic proteins and stimulating pro-survival proteins. plos.orgnih.gov

Research indicates that this compound influences Src/Akt-driven signaling, particularly in breast cancer cells. aacrjournals.org Studies have observed that incubation of ER-positive breast cancer cells with this compound leads to a marked increase in the phosphorylation status of proteins associated with the Src-Akt-driven signaling pathway. aacrjournals.org This effect suggests that this compound, through its action as a peroxiredoxin inhibitor, can induce a switch between estrogen receptor alpha-mediated and Src/Akt-driven signaling. aacrjournals.orgsemanticscholar.org The precise interplay suggests that PRDX1 may play a role in mediating this switch, thereby influencing the cellular growth patterns and survival mechanisms within breast cancer cells. aacrjournals.org

Table 1: Effects of this compound on Key Cellular Components and Pathways

| Cellular Component/Pathway | Effect of this compound Treatment | Mechanism/Observation | Source |

| Exogenous Hydrogen Peroxide Metabolism | Strongly inhibited | Leads to increased cellular H2O2 | aacrjournals.org |

| PRDX1 Oligomeric State | Shift from H2O2-degrading dimers to enzymatically inactive monomers | Direct consequence of PRDX1/2 inhibition | aacrjournals.org |

| Estrogen Receptor Alpha (ERα) Protein Levels | Dramatically decreased | Indirectly suppressed via PRDX1/2 inhibition and increased oxidative stress | aacrjournals.orgnih.gov |

| Src/Akt-Driven Signaling | Marked increase in phosphorylation status of associated proteins | Induces a switch from ERα-mediated signaling | aacrjournals.org |

| Telomerase Activity | Implicated in inhibition | Mediated through PRDX1, which counteracts telomeric cleavage post oxidative damage | researchgate.netnih.gov |

Research Methodologies and Experimental Approaches

In Vitro Cellular Studies

In vitro cellular studies are fundamental to understanding the biological activities and underlying mechanisms of adenanthin. These studies involve the use of various cell lines and a range of assays to evaluate the compound's effects on cell viability, proliferation, apoptosis, cell cycle progression, reactive oxygen species (ROS) levels, morphological changes, enzyme activities, and immune cell functions.

The selection of appropriate cell lines is crucial for investigating this compound's effects on different cellular contexts, including various cancer types and healthy cells. Researchers typically employ a diverse panel of human cancer cell lines and normal cell lines to assess the compound's selectivity and efficacy.

Commonly utilized cancer cell lines in this compound research include:

Non-small-cell lung cancer (NSCLC) cells: A549 and H460 have been shown to be particularly susceptible to this compound treatment. e-century.us

Pancreatic cancer cells: Aspc-1 cells are frequently used to study this compound's inhibitory effects on proliferation and induction of apoptosis. nih.govamegroups.org

Hepatocellular carcinoma (HCC) cells: HepG2, Bel-7402, and SMMC-7721 cell lines have demonstrated sensitivity to this compound-induced growth inhibition. nih.gov

Leukemic cells: this compound has been reported to induce differentiation in leukemic cell lines, such as NB4 cells. chemfaces.comresearchgate.net

Normal human cell lines, such as BEAS-2B (normal human bronchial epithelial cells) and immortalized hepatic cell lines (e.g., QSG-7701 and HL-7702), are often included to evaluate the compound's cytotoxic damage to healthy cells, with studies showing minimal toxicity to these normal counterparts compared to cancer cells. e-century.usnih.gov

Cell lines are typically cultured in standard media such as RPMI-1640 medium or LHC-8 medium, supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, and antibiotics/antimycotics. Cells are generally incubated at 37°C in a humidified atmosphere with 5% CO2. e-century.usnih.govqiagen.com

Cell viability and proliferation assays are fundamental for quantifying the impact of this compound on cell growth and survival.

Cell Counting Kit-8 (CCK-8) Assay: This colorimetric assay is widely used to assess cell viability, proliferation, and cytotoxicity. It relies on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases in metabolically active cells, producing an orange formazan (B1609692) dye. The intensity of the color is directly proportional to the number of viable cells. e-century.usnih.govamegroups.orgnih.gov

Research Findings:

this compound significantly inhibits the proliferation of NSCLC cells (A549 and H460) in a time- and dose-dependent manner. For instance, treatment with 20 μM this compound resulted in decreased viability of A549 and H460 cells over 24, 48, and 72 hours. e-century.us

In pancreatic cancer Aspc-1 cells, this compound significantly inhibited cell proliferation in a time- and dose-dependent manner. amegroups.orgresearchgate.net

HCC cell lines (HepG2, Bel-7402, SMMC-7721) showed sensitivity to this compound, with IC50 values ranging from 4.97 μM to 10.75 μM after 24 hours of treatment, and lower values after 48 hours, indicating a dose- and time-dependent effect. Normal hepatic cell lines exhibited higher IC50 values, suggesting relative insensitivity. nih.gov

Table 1: Representative IC50 Values of this compound in Cancer Cell Lines (CCK-8 Assay)

| Cell Line | Cancer Type | IC50 (μM) at 24h nih.gov | IC50 (μM) at 48h nih.gov |

| HepG2 | Hepatocellular Carcinoma | 4.97 | 2.31 |

| Bel-7402 | Hepatocellular Carcinoma | 8.45 | 6.67 |

| SMMC-7721 | Hepatocellular Carcinoma | 10.75 | 8.13 |

| QSG-7701 | Normal Hepatic Cells | 27.34 | 19.58 |

| HL-7702 | Normal Hepatic Cells | 27.33 | 20.41 |

Colony Formation Assay: This assay assesses the long-term proliferative capacity of cells. Cells are seeded at low densities and treated with this compound, then allowed to grow for an extended period (e.g., 14 days) to form colonies. The number and size of colonies are then quantified. e-century.usnih.govamegroups.org

Research Findings:

this compound significantly reduced the number and size of colonies formed by NSCLC cells (A549 and H460) in a dose-dependent manner. e-century.us

In pancreatic cancer Aspc-1 cells, this compound significantly inhibited proliferation, with the colony formation rate of cells treated with 1 µM this compound being as low as 1%. nih.govresearchgate.net

Flow cytometry is a powerful technique used to analyze various cellular parameters, including apoptosis, cell cycle distribution, and intracellular reactive oxygen species (ROS) levels, in response to this compound treatment.

Apoptosis Analysis: Apoptosis (programmed cell death) can be detected using various methods, often involving fluorescent probes and flow cytometry.

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the cell membrane during early apoptosis. PI is a nucleic acid stain that only enters cells with compromised membranes (late apoptotic or necrotic cells). Dual staining allows differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations. e-century.usnih.gov

Hoechst 33342 Staining: Hoechst 33342, a cell-permeable DNA-binding dye, can be used to observe chromatin condensation and nuclear fragmentation characteristic of apoptosis. e-century.usnih.gov

Research Findings:

this compound induces caspase-3-dependent apoptosis in NSCLC cells. e-century.us

Treatment with this compound for 48 hours significantly induced apoptosis in Aspc-1 pancreatic cancer cells, with early apoptotic cell rates increasing with concentration (e.g., 6.36% for DMSO control, 17.24% for 0.5 µM, and 26.43% for 1 µM). nih.gov

Cell Cycle Analysis: Flow cytometry with DNA-binding dyes like Propidium Iodide (PI) allows for the assessment of cell cycle distribution by quantifying DNA content. e-century.usnih.gov

Research Findings:

this compound has been shown to block NSCLC cell proliferation by arresting cell cycle progression in the G2/M phase. e-century.us

In Aspc-1 pancreatic cancer cells, this compound significantly blocked cells in both the S phase and G2/M phase. nih.govamegroups.orgresearchgate.netnih.gov

In 3T3-L1 preadipocytes, this compound suppressed cell cycle progression by arresting cells in the G0/G1 phase. mdpi.com

Table 2: this compound's Effect on Cell Cycle Distribution in Aspc-1 Cells (48h Treatment) nih.gov

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| DMSO (Control) | 54.78 | 30.12 | 15.10 |

| 0.5 µM this compound | 47.92 | 33.56 | 18.52 |

| 1 µM this compound | 43.15 | 35.88 | 20.97 |

Intracellular ROS Measurement: Fluorescent probes, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), are commonly used to detect and quantify intracellular reactive oxygen species (ROS) levels by flow cytometry. DCFH-DA is oxidized by ROS to fluorescent DCF. nih.govamegroups.orgnih.gov

Research Findings:

this compound treatment significantly increased the levels of hydrogen peroxide (H2O2) and total reactive oxygen species (ROS) in pancreatic cancer cells. nih.govamegroups.orgnih.gov

Incubation of primary NK cells with 4 μM this compound for 4 hours resulted in a significant increase in intracellular ROS, indicating induced oxidative stress. nih.gov

In 3T3-L1 preadipocytes, 2 μM this compound increased intracellular ROS production by approximately 37%, 10%, and 23% after 6, 16, and 24 hours, respectively. Higher concentrations (4 μM) induced even greater ROS levels. mdpi.com

Morphological changes and specific cellular components can be visualized using various staining techniques, providing insights into this compound's effects.

DAPI and Hoechst Staining: DAPI (4',6-diamidino-2-phenylindole) and Hoechst dyes (e.g., Hoechst 33258, Hoechst 33342) are blue fluorescent nuclear stains that bind to the minor groove of double-stranded DNA, particularly in A/T-rich regions. They are widely used for visualizing nuclei, assessing chromatin condensation, and detecting nuclear fragmentation characteristic of apoptosis. DAPI is typically preferred for fixed cells, while Hoechst 33342 is more cell-permeable and can be used for live cell staining. e-century.usnih.govfishersci.co.ukuzhnu.edu.uabiotium.comthermofisher.com

Research Findings:

Hoechst 33258 fluorescence staining has been used to detect the impact of this compound on apoptosis and cell cycle in Aspc-1 cells. nih.govamegroups.org

DAPI staining has been used to visualize nuclei and assess the localization of proteins in response to this compound treatment. researchgate.netresearchgate.net

Oil Red O Staining: Oil Red O is a lipophilic diazo dye used to stain neutral triglycerides and lipids in cells, appearing as red droplets. This technique is commonly employed in studies of adipogenesis to quantify intracellular lipid accumulation. mdpi.comresearchgate.net

Research Findings:

In 3T3-L1 preadipocytes, this compound treatment significantly decreased lipid content, as quantified by Oil Red O staining. For example, 4 μM this compound reduced lipid content by 47.21% and 6 μM by 53.49%. mdpi.com

This compound is known to interact with thiol-dependent antioxidant enzymes, and biochemical assays are used to measure its impact on their activity.

Peroxidase Activity (e.g., Peroxiredoxins, Prx): this compound has been shown to inhibit the enzymatic activities of peroxiredoxins (Prx) I and II. Assays typically measure the ability of Prx enzymes to reduce hydrogen peroxide (H2O2) or organic hydroperoxides. nih.govchemfaces.comnih.govresearchgate.netcore.ac.uk

Research Findings:

this compound directly targets the conserved resolving cysteines of Prx I and Prx II, inhibiting their peroxidase activities. This leads to elevated cellular H2O2 levels. nih.govchemfaces.comresearchgate.net

Studies have shown that this compound interferes with Prx1 dimer formation, correlating with impaired H2O2 metabolism in human cells. nih.gov

Thioredoxin Reductase (TrxR) Activity: Thioredoxin reductase is a key enzyme in the thioredoxin system, which plays a critical role in maintaining cellular redox balance. Assays for TrxR activity often involve measuring the reduction of a substrate (e.g., DTNB) by TrxR in the presence of NADPH and thioredoxin. chemfaces.comnih.govresearchgate.netresearchgate.net

Research Findings:

this compound inhibits the activity of the thioredoxin-thioredoxin reductase (Trx-TrxR) system in vitro. chemfaces.comnih.gov

Rapid inhibition of purified thioredoxin reductase was observed, with a half-time of 5 minutes with 2 µM this compound. In cells, thioredoxin reductase was found to be much more sensitive to this compound than glutathione (B108866). nih.govresearchgate.net

This compound's effects on immune cells, particularly Natural Killer (NK) cells, are assessed using various immunological assays.

Degranulation Assay: NK cell degranulation, a key step in their cytotoxic function, is often measured by assessing the surface expression of CD107a (lysosome-associated membrane protein 1, LAMP-1), a marker that is translocated to the cell surface upon degranulation. This is typically done by flow cytometry. nih.govfrontiersin.org

Research Findings:

this compound potently inhibited NK cell degranulation in both spontaneous NK cell cytotoxicity and antibody-dependent cell-mediated cytotoxicity (ADCC) assays in a co-incubation model. nih.gov

Treating NK cells with this compound in a pre-incubation model also impaired degranulation. nih.gov

Cytotoxicity Assay: NK cell cytotoxicity, their ability to kill target cells, is measured using various methods, often involving co-incubation of NK effector cells with labeled target cells (e.g., K562, Raji cells). Target cell death can be quantified by methods such as CFSE (carboxyfluorescein succinimidyl ester) labeling of target cells followed by flow cytometry, or by measuring the release of intracellular components from lysed target cells. nih.govthermofisher.com

Research Findings:

this compound impaired the natural cytotoxicity of NK cells against NK-sensitive target cell lines like K562. For instance, pre-treating NK cells with this compound reduced cytotoxicity from 54.48% (untreated) to 8.35%. nih.gov

In a co-incubation model, this compound also decreased NK cell cytotoxicity. nih.gov

Immunophenotyping: Flow cytometry is used to analyze the expression of various surface markers on NK cells, which can indicate their activation status, differentiation, or specific subsets. nih.gov

Research Findings:

this compound has been shown to affect the immunophenotype of NK cells, although specific details of the alterations would require further investigation beyond the scope of general methodology. nih.gov

Molecular and Proteomic Approaches

Protein Expression and Modification Analysis (e.g., Western Blot, Chemoproteomics)

Protein expression and modification analysis are fundamental to understanding the cellular impact of this compound. Western blot, a widely used technique, allows for the separation, detection, and identification of specific proteins in complex mixtures, enabling the quantification of changes in protein expression in response to this compound treatment. This method is crucial for confirming alterations in protein levels, ensuring that observed changes are due to the compound's effect rather than experimental variations. nih.govbio-rad.comresearchgate.netresearchgate.net

Chemoproteomics, an advanced chemical biology approach, is extensively utilized to globally profile protein modifications and identify direct protein targets of bioactive small molecules. For this compound, chemoproteomic strategies have been instrumental in revealing its interactions with cellular proteins. Early research proposed that this compound inactivates peroxiredoxins (Prxs) 1 and 2, which are critical for cellular redox homeostasis and are subject to various modifications. researchgate.net Further studies have leveraged techniques like biotin-tagged this compound in pull-down experiments, successfully detecting peroxiredoxins 1 and 2 as binding partners in acute promyelocytic leukemia (APL) cells. researchgate.net More recently, affinity-based label-free protein profiling (ALFPP), a chemoproteomic method, identified 27 potential covalent targets of this compound, with the p65 subunit (RelA) of the NF-κB signaling pathway being a notable target linked to its anti-inflammatory properties. nih.gov

Activity-Based Protein Profiling (ABPP) and Affinity-Based Label-Free Protein Profiling (ALFPP) for Target Identification

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique designed to identify and characterize the functional states of enzymes and other protein classes directly in complex biological systems. This approach utilizes activity-based probes (ABPs) that covalently label active enzymes, allowing for their enrichment and subsequent identification, often via mass spectrometry. ABPP has been widely applied in drug discovery for target identification and validation, as well as for lead optimization. frontiersin.orgresearchgate.net

While ABPP is a robust method, its reliance on probes with exogenous groups can sometimes introduce bias. To address this, Affinity-Based Label-Free Protein Profiling (ALFPP) has emerged as a complementary strategy, particularly useful for identifying covalent targets of electrophilic natural products that possess ketone or aldehyde groups. nih.gov This method was specifically developed and applied to this compound research. Using ALFPP, researchers successfully identified 27 potential covalent targets of this compound. Among these, the p65 subunit (RelA) of the NF-κB signaling pathway was highlighted as a key target, directly correlating with this compound's observed anti-inflammatory effects. nih.gov The ability of ALFPP to identify targets without the need for a pre-synthesized labeled probe provides a valuable advantage in studying the native interactions of such compounds.

Table 1: Key Protein Targets Identified for this compound

| Protein Target | Associated Biological Pathway/Function | Identification Method(s) | Key Findings |

| Peroxiredoxins (Prxs) 1 and 2 | Cellular redox homeostasis, antioxidant defense | Biotin-adenanthin pull-down experiments | This compound inactivates Prxs 1 and 2 by forming covalent adducts with their resolving Cys residues. researchgate.net |

| p65 (RelA) subunit | NF-κB signaling pathway, inflammation | Affinity-Based Label-Free Protein Profiling (ALFPP) | This compound covalently modifies Cys38 of p65, inhibiting NF-κB signaling and exhibiting anti-inflammatory effects. nih.gov |

Identification of Covalent Adducts

A defining characteristic of this compound's mechanism of action is its ability to form covalent adducts with target proteins. This compound possesses an electrophilic center, specifically an α,β-unsaturated moiety, which is prone to undergoing Michael addition reactions with nucleophilic groups, particularly thiol (cysteine) residues on proteins. researchgate.netresearchgate.net

Research has confirmed the formation of such covalent adducts. For instance, a covalent adduct with the resolving cysteine residue of peroxiredoxins (Prxs) was identified, indicating a direct and irreversible interaction. researchgate.net Studies have shown that this compound undergoes Michael addition to isolated Prx2, leading to the inhibition of its oxidation to a disulfide-linked dimer. Importantly, both the peroxidatic and resolving cysteine residues of Prx2 were found to be derivatized. researchgate.net Beyond Prxs, this compound has also been shown to form adducts with glutathione, a crucial cellular antioxidant. researchgate.net

A significant finding in the context of its anti-inflammatory activity is the demonstration that this compound covalently modifies the Cys38 residue of the p65 subunit (RelA). This covalent modification directly impacts the DNA binding capacity of p65, subsequently inhibiting the NF-κB signaling pathway. nih.gov The presence of this Michael acceptor functionality is critical, as its reduction to a single bond completely abolishes this compound's differentiation-inducing activity, underscoring the essential role of covalent adduction in its biological effects. researchgate.net

Computational and Structural Biology

Computational and structural biology approaches provide crucial insights into the molecular interactions of this compound, complementing experimental findings and guiding the rational design of new compounds.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a compound's chemical structure influence its biological activity. These studies are essential for elucidating the compound's mode of action and for guiding efforts toward lead optimization. researchgate.netkib.ac.cn

For this compound, SAR studies have provided critical information, particularly concerning the necessity of its electrophilic center. The design of molecular probes, such as biotin-tagged this compound, was directly informed by SAR insights. researchgate.net A key finding from SAR investigations revealed that the α,β-unsaturated moiety (specifically, the C16-C17 double bond) in this compound is a Michael acceptor, and its presence is essential for the compound's differentiation-inducing activity on NB4 cells. When this double bond was reduced to a single bond, the differentiation-inducing activity was completely abolished. researchgate.net This highlights that the ability to form covalent adducts via Michael addition is a critical determinant of this compound's biological efficacy. SAR studies also leverage large datasets and computational tools, including machine learning, to identify trends and predict new structures with desired properties like solubility and bioactivity. cas.orgbhu.ac.in

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are computational techniques used to predict the preferred orientation of a small molecule (ligand) when bound to a protein target, thereby predicting the binding affinity and the nature of the interactions. These studies are invaluable for understanding the molecular basis of drug-target interactions and for guiding drug design. bhu.ac.infigshare.commdpi.com

In the context of this compound, molecular docking has been employed to visualize and confirm its specific interactions with target proteins. For instance, molecular docking studies were used to demonstrate that this compound could covalently modify the Cys38 residue of the p65 subunit, providing a structural basis for its inhibitory effect on the NF-κB signaling pathway. nih.gov Beyond static docking, molecular dynamics (MD) simulations are also utilized to observe the dynamic behavior of the ligand-protein complex over time, offering a more comprehensive understanding of the binding process and stability of the adducts formed. figshare.commdpi.comscispace.com These simulations can help validate docking poses and predict the stability of covalent bonds formed.

Design and Synthesis of Molecular Probes (e.g., Biotin-Tagged this compound)

The design and synthesis of molecular probes are crucial for experimentally validating predicted targets and elucidating mechanisms of action. These probes typically incorporate a bioactive molecule with a reporter tag, such as biotin (B1667282), allowing for the isolation and identification of interacting proteins. mdpi.com

For this compound, a biotin-tagged derivative, often referred to as biotin-adenanthin, was specifically designed and synthesized. This was a critical step in experimentally confirming its protein targets. The design involved installing a biotin tag at the C3 hydroxyl group of this compound. Crucially, this biotin-tagged version retained the ability to induce NB4 cell differentiation, confirming that the modification did not significantly impair its biological activity. researchgate.net Such biotinylated probes are widely used in affinity-based proteomics, where the probe-bound proteins can be "pulled down" from complex cellular lysates using streptavidin resin, owing to the strong biotin-streptavidin interaction. mdpi.com The successful design and synthesis of biotin-adenanthin facilitated the experimental identification of peroxiredoxins as direct targets and provided a valuable tool for further mechanistic studies. researchgate.netresearchgate.net

Therapeutic Implications and Future Research Directions

Potential as a Novel Therapeutic Agent

Adenanthin exhibits a broad spectrum of pharmacological effects, positioning it as a promising candidate for novel therapeutic interventions.

Anti-Cancer Therapeutics

This compound demonstrates significant anti-cancer properties across various malignancies, primarily by inducing cell cycle arrest and apoptosis, often mediated through the modulation of reactive oxygen species (ROS) and specific protein targets.

In non-small cell lung cancer (NSCLC) cells (A549 and H460), this compound has shown potent and selective anti-tumor effects both in vitro and in vivo, with minimal cytotoxicity to healthy cells. It effectively blocks NSCLC cell proliferation by arresting the cell cycle at the G2/M phase and initiating caspase-3-dependent apoptosis. Furthermore, it has been observed to attenuate tumor growth in mouse xenograft models nih.gov.

For acute promyelocytic leukemia (APL) cells, this compound induces differentiation by directly targeting peroxiredoxin I (Prx I) and peroxiredoxin II (Prx II). This targeting leads to an elevation of cellular hydrogen peroxide (H2O2) and subsequent activation of extracellular signal-regulated kinases (ERK) and CCAAT/enhancer-binding protein β (C/EBPβ), contributing to the differentiation process researchgate.netwikipedia.org.

In pancreatic cancer cells (Aspc-1), this compound inhibits proliferation and induces apoptosis by blocking cells at the S and G2/M phases of the cell cycle. Its mechanism involves a significant increase in intracellular H2O2 and ROS levels, leading to DNA damage. This also modulates key apoptosis and cell cycle-related proteins, increasing expression of Bax/Bcl-2, caspase 9, and P21, while decreasing cyclin B1 and cdc (B1242921) 25A kent.ac.ukuni.lufishersci.se.

This compound also exhibits cytotoxic effects against hepatocellular carcinoma (HCC) cells, both in vitro and in xenografts, by elevating ROS levels and targeting Prx I/II. Silencing Prx I or Prx II has been shown to enhance this compound's cytotoxic activity in HCC cells researchgate.net. Additionally, this compound can upregulate the expression of natural killer group 2D (NKG2D) receptor ligands in HCC cells, suggesting a potential role in sensitizing natural killer (NK) cells for tumor immunotherapy wikipedia.org.

While this compound has shown activity against glioblastoma (GBM) cells by inhibiting PRDX1 and PRDX2, a 50 µM concentration resulted in a 20% decrease in GBM cell viability, but also a 60% decrease in the viability of normal human astrocytes (NHAs), indicating a need for further investigation into its selectivity in this context thermofisher.com.

The following table summarizes key findings in anti-cancer therapeutics:

| Cancer Type / Cell Line | Key Mechanisms of Action | Observed Effects |

| Non-Small Cell Lung Cancer (NSCLC) (A549, H460) | G2/M cell cycle arrest, caspase-3-dependent apoptosis | Inhibits proliferation, attenuates tumor growth in vivo, minimal cytotoxicity to healthy cells nih.gov |

| Acute Promyelocytic Leukemia (APL) | Targets Prx I/II, elevates H2O2, activates ERK and C/EBPβ | Induces differentiation of leukemic cells researchgate.netwikipedia.org |

| Pancreatic Cancer (Aspc-1) | S and G2/M phase arrest, increases H2O2/ROS, DNA damage, modulates apoptosis/cell cycle proteins (Bax/Bcl-2, caspase 9, P21, cyclin B1, cdc 25A) | Inhibits proliferation, induces apoptosis kent.ac.ukuni.lufishersci.se |

| Hepatocellular Carcinoma (HCC) | Increases ROS levels, targets Prx I/II, upregulates NKG2D ligands | Kills malignant cells, sensitizes NK cells for immunotherapy researchgate.netwikipedia.org |

| Glioblastoma (GBM) | Inhibits PRDX1/2 | Decreased cell viability (20% at 50 µM); also affects normal astrocytes (60% decrease at 50 µM) thermofisher.com |

Anti-Inflammatory and Immunomodulatory Therapies

This compound possesses notable anti-inflammatory and immunomodulatory activities researchgate.netkent.ac.uk. It has demonstrated preventive and therapeutic effects in experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis guidetopharmacology.orguni-freiburg.dechembase.cn. These effects are linked to its ability to suppress the proliferation of MOG35-55-reactive T cells, reduce Th1 and Th17 cell populations, increase regulatory T cell populations, decrease the production of serum proinflammatory cytokines, and diminish the stimulatory capacity of antigen-presenting cells (APCs) guidetopharmacology.orguni-freiburg.dechembase.cn.

A key molecular mechanism underlying its anti-inflammatory action is the inhibition of the NF-κB signaling pathway. This compound has been shown to covalently target the p65 subunit (RelA) of NF-κB, specifically modifying its Cys38 residue, thus acting as a novel NF-κB inhibitor guidetopharmacology.orgnih.gov. Conversely, this compound has also been reported to impair the effector functions of human natural killer (NK) cells nih.govuni-freiburg.de.

The following table outlines its anti-inflammatory and immunomodulatory effects:

| Condition / Immune Target | Key Mechanisms of Action | Observed Effects |

| Experimental Autoimmune Encephalomyelitis (EAE) (Multiple Sclerosis Model) | Inhibits NF-κB signaling (covalently targets p65 subunit), suppresses MOG35-55-reactive T cell proliferation, decreases Th1/Th17 cells, increases regulatory T cells, reduces proinflammatory cytokines, reduces APC stimulatory capacity | Preventive and therapeutic effects guidetopharmacology.orguni-freiburg.dechembase.cnnih.gov |

| Human Natural Killer (NK) cells | - | Impairs effector functions nih.govuni-freiburg.de |

Anti-Obesity Interventions

This compound, an ent-kaurane diterpenoid, has shown promise as an anti-obesity agent. It effectively inhibits the adipogenesis of 3T3-L1 preadipocytes and mouse embryonic fibroblasts.

The mechanisms behind its anti-adipogenic effects include:

Delaying mitotic clonal expansion through G0/G1 cell cycle arrest, achieved by inhibiting the RB-E2F1 signaling pathway.

Reducing C/EBPβ signaling by inhibiting its expression and activity during mitotic clonal expansion.

Increasing intracellular ROS levels during mitotic clonal expansion.

Furthermore, in vivo studies in high-fat diet-induced obese mice have demonstrated that this compound significantly reduces growing body weight and adipose tissue mass.

The table below summarizes this compound's role in anti-obesity interventions:

| Target / Model | Key Mechanisms of Action | Observed Effects |

| Adipogenesis (3T3-L1 preadipocytes, mouse embryonic fibroblasts) | Inhibits adipogenesis, delays mitotic clonal expansion (G0/G1 cell cycle arrest via RB-E2F1 pathway inhibition), reduces C/EBPβ signaling (expression/activity inhibition), increases intracellular ROS | Inhibits adipogenesis |

| High-fat diet-induced obese mice | - | Significantly reduces body weight and adipose tissue mass |

Strategies against Multi-Drug Resistant Bacterial Infections